molecular formula C20H24ClN3O B2572628 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine CAS No. 1797925-22-4

1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine

Cat. No. B2572628
CAS RN: 1797925-22-4
M. Wt: 357.88
InChI Key: FVRXMESLSUEWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The compound acts as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes such as mood, cognition, and sleep. By blocking the activity of the 5-HT7 receptor, 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine modulates the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine exhibits antidepressant and anxiolytic effects in various animal models. The compound has also been shown to improve cognitive function and memory in rodents. Additionally, the compound has been investigated for its potential neuroprotective effects in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Another direction is to explore its potential use in the treatment of mood and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine involves the reaction of 6-chloronicotinic acid with benzylamine and propylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction mixture is then purified by column chromatography to obtain the desired product.

Scientific Research Applications

1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in various animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

(4-benzyl-3-propylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-6-18-15-24(20(25)17-9-10-19(21)22-13-17)12-11-23(18)14-16-7-4-3-5-8-16/h3-5,7-10,13,18H,2,6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRXMESLSUEWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.